molecular formula C15H12F2N2O5 B10945133 N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide

Cat. No.: B10945133
M. Wt: 338.26 g/mol
InChI Key: ZDHWBGLFCBFMJT-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group and a methoxy group attached to a phenyl ring, along with a nitrobenzamide moiety. These functional groups contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. This intermediate is then oxidized to form the corresponding carboxylic acid, which is subsequently converted to the acid chloride. The final step involves N-acylation with an appropriate amine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. For example, using sodium hydroxide as an alkali in the N-acylation step has been shown to be more economical and efficient compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H12F2N2O5

Molecular Weight

338.26 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide

InChI

InChI=1S/C15H12F2N2O5/c1-23-13-8-10(4-7-12(13)24-15(16)17)18-14(20)9-2-5-11(6-3-9)19(21)22/h2-8,15H,1H3,(H,18,20)

InChI Key

ZDHWBGLFCBFMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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